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Compound of Interest

Compound Name: ADRAZ2A antagonist 1

Cat. No.: B15574709

An In-depth Technical Guide to the Chemical Properties and Stability of Yohimbine, a
Representative ADRA2A Antagonist

This technical guide provides a comprehensive overview of the chemical properties, stability,
and analytical methodologies for Yohimbine, a potent and selective a2-adrenergic receptor
(ADRAZ2A) antagonist. Yohimbine serves as a representative molecule for researchers,
scientists, and drug development professionals working with this class of compounds. This
document outlines its physicochemical characteristics, stability profile under various stress
conditions, and detailed protocols for its analysis and characterization.

Chemical and Physical Properties

Yohimbine is an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree.[1] It is
widely used in research to investigate the role of the a2-adrenergic system.[2] Due to its low
water solubility, it is frequently formulated as a hydrochloride salt, which exhibits improved
solubility and handling properties.[3]

Physicochemical Data

The key chemical and physical properties of Yohimbine and its hydrochloride salt are
summarized below for easy comparison.
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Property Yohimbine (Free Base) Yohimbine Hydrochloride

Molecular Formula C21H26N203[1] C21H26N203-HCI[4]

Molecular Weight 354.44 g/mol [5] 390.90 g/mol [4]
White to beige solid, glistening )

Appearance ] ) White powder[4]
needle-like alkaloid[6]

. . ~288-290 °C (with
Melting Point ~234-241 °C[1][7] -
decomposition)[4]
pKa (Strongest Basic) ~7.48[8] Not Applicable
LogP 2.73[8] Not Applicable

Water Solubility

Sparingly soluble (~0.348
mg/mL)[7][8]

Soluble (~10 mg/mL)[3][9]

Other Solubilities

Highly soluble in alcohol and
chloroform; sparingly soluble in
diethyl ether.[6][7]

Soluble in ethanol.[10]

CAS Number

146-48-5[1]

65-19-0[4]

Stability Profile

Yohimbine demonstrates remarkable stability in solid formulations.[11] However, its stability is

compromised in solution, particularly under acidic conditions, where it undergoes hydrolysis.

The primary degradation pathway involves the hydrolysis of the methyl ester group to form

yohimbinic acid.[12] It is also recommended to protect yohimbine solutions from light to prevent

potential photodegradation.[10][13]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug

substance and to develop stability-indicating analytical methods. Yohimbine is susceptible to

degradation under hydrolytic (acidic and alkaline), and photolytic conditions.[14]
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Stress Condition Condition Primary Degradant

) ) Refluxing in 1 M HCI for 1-2 o )
Acid Hydrolysis Yohimbinic Acid[12]
hours at 100°C.[1][14]

. ) Refluxing in 1 M NaOH for 2 o )
Alkaline Hydrolysis Yohimbinic Acid[12]
hours at 100°C.[1][14]

Typically performed with H20x2.
o Specific data for Yohimbine is N
Oxidative o ) Not specified
limited but is a standard stress

test.

) Exposure to UV radiation (e.g., )
Photolytic Photodegradation products
8-watt lamp for 2 hours).[14]

Heating at elevated Minimal degradation in solid
Thermal
temperatures (e.g., 100°C).[1] form

Experimental Protocols

Detailed methodologies for the characterization of Yohimbine are provided below. These
protocols are fundamental for quality control, stability assessment, and pharmacological
profiling.

Purity Determination by HPLC

A stability-indicating HPLC method is crucial for separating Yohimbine from its degradation
products and other impurities.

» Objective: To determine the purity of a Yohimbine hydrochloride sample and quantify it in the
presence of its degradation products.

e Instrumentation: HPLC system with a C18 analytical column (e.g., 4.6 x 150 mm, 5 pm
particle size) and a suitable detector (UV at 270 nm or Fluorescence with excitation at 280
nm and emission at 360 nm).[1][9]

» Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.5% aqueous
triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a ratio of 65:35
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(VIv).[1]
e Flow Rate: 1.0 mL/min.[1]

e Procedure:

o

Prepare a standard stock solution of Yohimbine HCI in the mobile phase.

o Prepare the sample solution by accurately weighing and dissolving the test substance in
the mobile phase.

o Inject equal volumes (e.g., 20 L) of the standard and sample solutions into the
chromatograph.[1]

o Record the chromatograms and measure the peak areas.

o Calculate the purity of the sample by comparing the peak area of the analyte to that of the
standard. The method should show a clear separation between the Yohimbine peak
(retention time ~6.1 minutes) and its primary degradants (~4.1 minutes).[1]

Equilibrium Solubility Determination (Shake-Flask
Method)

This method determines the thermodynamic solubility of a compound in a specific solvent.

» Objective: To determine the saturation solubility of Yohimbine in an aqueous buffer (e.g.,
Phosphate-Buffered Saline, pH 7.4).

o Materials: Yohimbine powder, selected buffer, shaking incubator, centrifuge, filters, and a
validated analytical method (e.g., HPLC) for quantification.[4]

e Procedure:

o Add an excess amount of Yohimbine powder to a known volume of the buffer in a sealed

vial, ensuring visible solid remains.[4]

o Agitate the vials at a constant temperature (e.g., 25°C) in a shaking incubator for 24-72

hours to ensure equilibrium is reached.[4]
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o After incubation, allow the vials to stand for the undissolved solid to settle.

o Carefully withdraw a sample of the supernatant and immediately filter it using a suitable
syringe filter (e.g., 0.22 um) to remove any undissolved particles.[4]

o Dilute the filtered sample with a suitable solvent to a concentration within the calibration
range of the analytical method.

o Quantify the concentration of Yohimbine in the diluted sample using a validated HPLC
method.[4]

ADRA2A Radioligand Binding Assay

This competitive binding assay is used to determine the binding affinity (Ki) of Yohimbine for the
02-adrenergic receptor.

» Objective: To determine the inhibitory constant (Ki) of Yohimbine at the ADRA2A receptor.
e Materials:

o Radioligand: [3H]Rauwolscine (a potent a2-antagonist).[8][12]

[¢]

Receptor Source: Membrane preparation from cells or tissues expressing ADRA2A
receptors (e.g., HEK293 cells transfected with the human ADRA2A receptor).[15]

o

Assay Buffer: 50 mM Tris-HCI, pH 7.4.[8]

[e]

Non-specific Binding Control: 10 uM Phentolamine.[8]

o

Test Compound: Yohimbine at a range of concentrations.
e Procedure:

o Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of
[BH]Rauwolscine (typically close to its Kd, e.g., 1-3 nM), and varying concentrations of
Yohimbine.[6][8]
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[e]

Controls: Prepare wells for total binding (no competitor) and non-specific binding
(containing 10 uM Phentolamine).[6]

o Initiate Reaction: Add the membrane preparation (e.g., 50-200 ug of protein) to each well
to start the binding reaction.[8]

o Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.[8]

o Termination: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound and free radioligand. Wash the filters with ice-cold assay
buffer.[6]

o Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure
the radioactivity using a scintillation counter.[6]

o Data Analysis: Determine the ICso value (concentration of Yohimbine that inhibits 50% of
specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff
equation: Ki = 1Cso / (1 + [L])/Kd), where [L] is the concentration of the radioligand and Kd is
its dissociation constant.[6]

Visualizations
ADRAZ2A Signaling Pathway

The o2-adrenergic receptor is a canonical G protein-coupled receptor (GPCR) that couples to
the inhibitory G protein, Gi. Antagonism by Yohimbine blocks this pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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